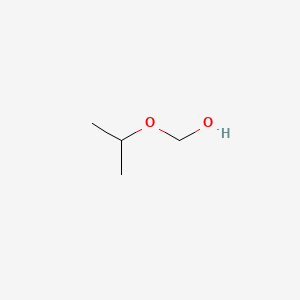
Isopropoxymethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropoxymethanol, also known as 1-(1-methylethoxy)methanol, is an organic compound with the molecular formula C₄H₁₀O₂. It is a colorless liquid with a mild, ethereal odor. This compound is part of the class of alcohols and ethers, making it a versatile chemical in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropoxymethanol can be synthesized through several methods. One common synthetic route involves the reaction of isopropyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds as follows:
CH3CHOHCH3+CH2O→CH3CHOCH2OHCH3
The reaction is typically carried out under mild conditions, with the temperature maintained around 60-70°C and the reaction time ranging from 2 to 4 hours.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same reaction between isopropyl alcohol and formaldehyde but is optimized for large-scale production. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Isopropoxymethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropoxyformaldehyde.
Reduction: Reduction reactions can convert it into isopropoxyethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are employed under controlled conditions.
Major Products
Oxidation: Isopropoxyformaldehyde
Reduction: Isopropoxyethanol
Substitution: Various substituted ethers depending on the reagent used
Aplicaciones Científicas De Investigación
Isopropoxymethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: It is utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mecanismo De Acción
The mechanism of action of isopropoxymethanol involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate for enzymes, leading to the formation of specific products. Its hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its behavior in different environments.
Comparación Con Compuestos Similares
Isopropoxymethanol can be compared with other similar compounds such as:
Isopropyl alcohol (C₃H₈O): A simpler alcohol with similar solvent properties but lacks the ether functionality.
Methoxyethanol (C₃H₈O₂): Another ether-alcohol compound but with different reactivity and applications.
Ethylene glycol monoisopropyl ether (C₅H₁₂O₂): Similar in structure but with a longer carbon chain, affecting its physical and chemical properties.
This compound stands out due to its unique combination of alcohol and ether functionalities, making it a versatile compound in various applications.
Propiedades
Número CAS |
56395-05-2 |
|---|---|
Fórmula molecular |
C4H10O2 |
Peso molecular |
90.12 g/mol |
Nombre IUPAC |
propan-2-yloxymethanol |
InChI |
InChI=1S/C4H10O2/c1-4(2)6-3-5/h4-5H,3H2,1-2H3 |
Clave InChI |
ZFCUTFMDALQSSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
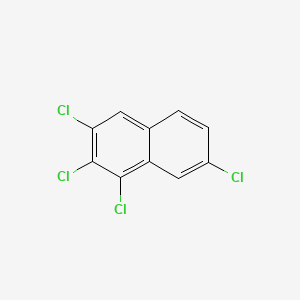
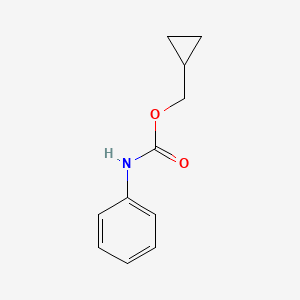
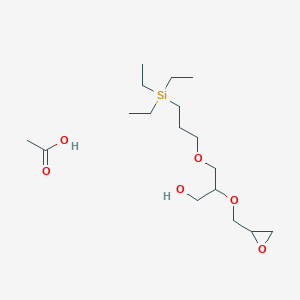

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
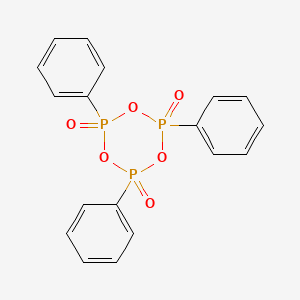
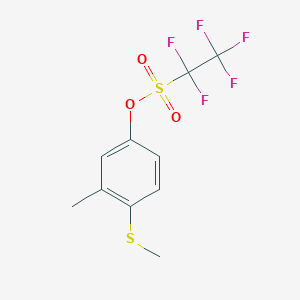
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)

![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)

![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
